4-Methyl-3-phenyl-1H-pyrazole

Alcohol Dehydrogenase Inhibition Enzyme Kinetics Toxicology

4-Methyl-3-phenyl-1H-pyrazole (CAS 13808-62-3) is a heterocyclic building block from the pyrazole family. It possesses a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 13808-62-3
Cat. No. B3022489
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-phenyl-1H-pyrazole
CAS13808-62-3
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C2=CC=CC=C2
InChIInChI=1S/C10H10N2/c1-8-7-11-12-10(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,11,12)
InChIKeyLANBPXHLIUYXOT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-phenyl-1H-pyrazole (CAS 13808-62-3) Procurement Guide: Properties and Potential


4-Methyl-3-phenyl-1H-pyrazole (CAS 13808-62-3) is a heterocyclic building block from the pyrazole family [1]. It possesses a molecular formula of C10H10N2 and a molecular weight of 158.20 g/mol . This compound serves as a key intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research . Its structure, featuring a phenyl ring at the 3-position and a methyl group at the 4-position of the pyrazole core, confers specific physicochemical properties and reactivity that differentiate it from other pyrazole analogs [1].

Why Generic Pyrazoles Cannot Simply Replace 4-Methyl-3-phenyl-1H-pyrazole


The substitution pattern on the pyrazole ring is critical for determining biological activity and synthetic utility [1]. While the pyrazole core is a common pharmacophore, the specific combination of a 3-phenyl and a 4-methyl group in 4-Methyl-3-phenyl-1H-pyrazole leads to a distinct profile of enzyme inhibition, reactivity in cross-coupling reactions, and physicochemical properties [2]. Substituting with other pyrazoles, such as 4-methylpyrazole or 3-phenylpyrazole, can drastically alter potency against target enzymes, regioselectivity in synthesis, and even the compound's suitability for further functionalization . The quantitative differences detailed below demonstrate why this specific compound is required for certain applications and cannot be generically replaced.

Quantitative Evidence for Selecting 4-Methyl-3-phenyl-1H-pyrazole Over Close Analogs


Comparison of ADH Inhibition Potency: 4-Methyl-3-phenyl-1H-pyrazole vs. 4-Methylpyrazole and Pyrazole

4-Methyl-3-phenyl-1H-pyrazole has been identified as a potent inhibitor of alcohol dehydrogenase (ADH), a key enzyme in alcohol metabolism . While specific Ki values for the exact compound are not readily available in open literature, its structural similarity to 4-methylpyrazole, a well-characterized ADH inhibitor, allows for a class-level inference of its potency. For context, 4-methylpyrazole exhibits a Ki of 0.11 µM against rat liver ADH [1], which is approximately 5-fold more potent than pyrazole (Ki = 0.54 µM) [2]. The addition of the 3-phenyl group in 4-Methyl-3-phenyl-1H-pyrazole is expected to further modulate binding affinity through hydrophobic interactions with the enzyme's active site, based on QSAR studies of pyrazole ADH inhibitors [3].

Alcohol Dehydrogenase Inhibition Enzyme Kinetics Toxicology

Antileishmanial and Antimalarial Activity: 4-Methyl-3-phenyl-1H-pyrazole vs. Other 1H-Pyrazole Derivatives

4-Methyl-3-phenyl-1H-pyrazole demonstrates significant activity against Leishmania aethiopica and Plasmodium berghei, the causative agents of leishmaniasis and malaria, respectively . While direct IC50 values for the core scaffold are not disclosed, studies on structurally related 1H-pyrazole derivatives provide a benchmark for comparison. For example, compound 2 (1-(4-methylphenyl)-3-phenyl-4-[1-(2-thienyl)-prop-2-en-1-one]-1H-pyrazole) exhibited an IC50 of 0.079 µg/mL against Leishmania [1]. This indicates that the 3-phenyl-4-methylpyrazole core can serve as a viable scaffold for potent antiparasitic agents when appropriately functionalized [2].

Antiparasitic Agents Leishmaniasis Malaria Drug Discovery

Synthetic Utility: Regioselective Functionalization of 4-Methyl-3-phenyl-1H-pyrazole vs. Unsubstituted Pyrazole

The presence of the 4-methyl and 3-phenyl groups in 4-Methyl-3-phenyl-1H-pyrazole directs the regioselectivity of electrophilic substitution and cross-coupling reactions . Compared to unsubstituted pyrazole, which can undergo reactions at multiple positions, this compound offers a more defined and predictable reactivity profile [1]. Modern one-pot synthesis methods allow for the efficient preparation of this compound and its derivatives in good to high yields with complete regioselectivity, which is a significant advantage over classical Knorr pyrazole synthesis .

Organic Synthesis Cross-Coupling Building Block Medicinal Chemistry

Purity and Batch-to-Batch Consistency: 4-Methyl-3-phenyl-1H-pyrazole from Bidepharm

For reliable experimental outcomes, high purity and consistent quality are paramount. 4-Methyl-3-phenyl-1H-pyrazole sourced from Bidepharm (CAS 13808-62-3) is supplied with a standard purity of 97% and includes batch-specific quality control reports such as NMR, HPLC, and GC . This level of documentation ensures that researchers can trust the identity and purity of the compound, minimizing the risk of failed experiments due to impurities or degradation products. While other vendors may offer similar purity levels, the provision of comprehensive analytical data adds a layer of assurance and traceability.

Chemical Procurement Quality Control Reproducibility

Key Application Scenarios for 4-Methyl-3-phenyl-1H-pyrazole in Research and Industry


Medicinal Chemistry: Development of Novel Enzyme Inhibitors

This compound is an ideal starting material for synthesizing libraries of potential inhibitors targeting alcohol dehydrogenase, alkaline phosphatase, and other enzymes . The 3-phenyl and 4-methyl groups provide a rigid, hydrophobic scaffold that can be further elaborated to improve potency and selectivity [1].

Antiparasitic Drug Discovery: Hit-to-Lead Optimization

Given its reported activity against Leishmania and Plasmodium species, 4-Methyl-3-phenyl-1H-pyrazole serves as a valuable core for developing new antileishmanial and antimalarial agents . Researchers can modify the 1-position or the phenyl ring to generate analogs with improved IC50 values and pharmacokinetic properties [1].

Synthetic Methodology: Regioselective Functionalization

Organic chemists can leverage the inherent regioselectivity of this compound to perform controlled N-alkylations, arylations, and cross-coupling reactions . This is particularly useful for building complex heterocyclic systems and biaryl motifs found in many pharmaceuticals and agrochemicals [1].

Quality Control and Reproducibility in Chemical Research

When procured from reputable vendors that provide batch-specific analytical data (NMR, HPLC, GC), this compound ensures high reproducibility in synthetic and biological experiments, reducing the risk of data variability due to impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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